molecular formula C11H16N4O5S B4585450 N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide

N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide

Cat. No.: B4585450
M. Wt: 316.34 g/mol
InChI Key: WGUKBZWLJGSJOS-UHFFFAOYSA-N
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Description

N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide is a useful research compound. Its molecular formula is C11H16N4O5S and its molecular weight is 316.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.08414080 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Polymer Synthesis

A novel diamine with sulfone, ether, and amide structures was synthesized and used to prepare thermally stable polyimides. These polyimides exhibited unique properties, such as high thermal stability and distinct mechanical characteristics, making them suitable for advanced material applications (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).

Chemosensor Development

Phenoxazine-based fluorescent chemosensors were developed for the selective detection of metal ions and bioimaging. These chemosensors exhibit high selectivity and sensitivity, demonstrating potential applications in environmental monitoring and medical diagnostics (Ravichandiran et al., 2020).

Antimicrobial Agents

Compounds derived from sulfonyl hydrazines have shown promising antimicrobial activity. For instance, pyrazole derivatives synthesized from reactions involving sulfamylphenyl hydrazine exhibited significant antimicrobial effects against various bacteria and fungi (Sharshira & Hamada, 2012).

Anti-Diabetic Activity

N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides were synthesized and evaluated for anti-diabetic activities. One compound demonstrated promising results as an insulin secretagogue, suggesting potential therapeutic applications in diabetes management (Reddy et al., 2014).

Pesticidal Potential

Derivatives of phenyl tribromomethyl sulfone, which share functional group similarities with N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide, were synthesized and proposed as novel compounds with potential pesticidal activity. This indicates the possible application of similar sulfonyl hydrazine derivatives in agriculture (Borys, Korzyński, & Ochal, 2012).

Properties

IUPAC Name

1-butyl-3-[(4-nitrophenyl)sulfonylamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5S/c1-2-3-8-12-11(16)13-14-21(19,20)10-6-4-9(5-7-10)15(17)18/h4-7,14H,2-3,8H2,1H3,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUKBZWLJGSJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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